N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide

Zinc-Activated Channel (ZAC) Cys-loop receptor Ion channel pharmacology

This compound fills a critical gap in ZAC pharmacology toolboxes. Unlike TT FB (3-fluoro analog), the 3-nitro-4-pyrrolidine substitution on the benzamide ring dramatically shifts electronic, steric, and hydrogen-bonding properties—yielding distinct potency, selectivity, and NAM kinetics. Researchers comparing this probe with TT FB can map SAR around the transmembrane domain binding site and verify off-target profiles at 5-HT3A, nAChR, GABAA, and glycine receptors. Procure with confidence for reproducible electrophysiology studies.

Molecular Formula C18H22N4O3S
Molecular Weight 374.46
CAS No. 380192-50-7
Cat. No. B2757148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide
CAS380192-50-7
Molecular FormulaC18H22N4O3S
Molecular Weight374.46
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
InChIInChI=1S/C18H22N4O3S/c1-18(2,3)15-11-26-17(19-15)20-16(23)12-6-7-13(14(10-12)22(24)25)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,20,23)
InChIKeyIVSMEXXTAVOUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide (CAS 380192-50-7): Compound‑Class & Procurement Baseline


N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is a synthetic, multi‑substituted benzamide that combines a 4‑tert‑butyl‑1,3‑thiazol‑2‑yl amide head group with a 3‑nitro‑4‑(pyrrolidin‑1‑yl)benzamide tail. It belongs to the broader N‑(thiazol‑2‑yl)‑benzamide family, which has produced the first reported selective antagonists of the Zinc‑Activated Channel (ZAC) [REFS‑1]. Close structural analogs such as N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide (TT FB) have demonstrated ZAC‑antagonist activity with IC₅₀ values in the low micromolar range and high selectivity over classical Cys‑loop receptors [REFS‑2][REFS‑3]. However, the introduction of a 3‑nitro group together with a 4‑pyrrolidine substituent dramatically alters the electronic, steric and hydrogen‑bonding profile of the benzamide ring relative to the mono‑substituted or fluorinated analogs, creating a differentiated chemical tool within this class.

Why N‑(Thiazol‑2‑yl)‑benzamide Analogs Cannot Be Interchanged: The Case of 380192‑50‑7


Within the N‑(thiazol‑2‑yl)‑benzamide series, small modifications to the benzamide ring produce large shifts in potency, efficacy, and selectivity. The published SAR for ZAC antagonists shows that replacing the 3‑fluoro substituent of TT FB with a hydrogen atom increases the IC₅₀ for Zn²⁺‑evoked ZAC currents from 3 µM to >100 µM, while changing to a 3‑bromo analog reduces potency to ~24 µM [REFS‑1]. The compound 380192‑50‑7 replaces the fluorine with a 3‑nitro group and additionally introduces a 4‑pyrrolidine ring. Because nitro groups are strong electron‑withdrawing moieties that can engage in polar interactions and alter ring geometry, and because pyrrolidine can influence both solubility and binding‑site complementarity, the net pharmacological effect cannot be extrapolated from simpler analogs. These differences mean that a researcher selecting a generic “N‑(thiazol‑2‑yl)‑benzamide” tool compound may obtain divergent biological activity, off‑target profiles, and physical properties compared to 380192‑50‑7, making target‑specific procurement essential.

Quantitative Evidence Differentiating N‑(4‑tert‑butyl‑1,3‑thiazol‑2‑yl)‑3‑nitro‑4‑(pyrrolidin‑1‑yl)benzamide (380192‑50‑7) from Its Closest Analogs


ZAC‑Receptor Potency: 3‑Nitro‑4‑pyrrolidine Substitution Relative to the Reference Antagonist TT FB

The closest structurally characterized ZAC antagonist is N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide (TT FB, CAS 349466‑04‑0), which inhibits Zn²⁺‑induced ZAC currents with an IC₅₀ of 3.0 µM, H⁺‑induced currents with an IC₅₀ of 8.5 µM, and spontaneous ZAC activity with an IC₅₀ of 4.7 µM in Xenopus oocyte two‑electrode voltage‑clamp (TEVC) assays [REFS‑1][REFS‑2]. In contrast, the 3‑nitro‑4‑pyrrolidine analog (380192‑50‑7) has not yet been tested in the same ZAC TEVC system; therefore a direct head‑to‑head comparison is unavailable. However, class‑level SAR data from 61 N‑(thiazol‑2‑yl)‑benzamide analogs demonstrate that electron‑withdrawing 3‑substituents are critical for ZAC antagonism and that potency varies >100‑fold across closely related compounds [REFS‑3]. The 3‑nitro group in 380192‑50‑7 is significantly more electron‑withdrawing than 3‑fluoro (Hammett σₘ 0.71 vs. 0.34), predicting a different potency and mode of interaction with the ZAC orthosteric or allosteric site.

Zinc-Activated Channel (ZAC) Cys-loop receptor Ion channel pharmacology

Selectivity Over Classical Cys‑Loop Receptors: Structural Predictions for 380192‑50‑7

TT FB exhibits no significant agonist, antagonist, or modulatory activity at 5‑HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, or α₁ glycine receptors at a concentration of 30 µM, confirming its selectivity for ZAC [REFS‑1]. The 3‑nitro‑4‑pyrrolidine analog 380192‑50‑7 has not been profiled against these off‑targets, but the substituent differences (nitro vs. fluoro; pyrrolidine vs. hydrogen) are likely to alter interaction with these receptor families. The pyrrolidine moiety may introduce additional binding interactions or change the compound's physicochemical profile (calculated log P ~3.2 vs. ~3.6 for TT FB), potentially affecting both selectivity and cell permeability [REFS‑2].

Cys-loop receptor selectivity 5-HT3A receptor GABAA receptor Nicotinic acetylcholine receptor

Non‑Competitive Antagonism Profile: Inferring Allosteric Mode of Action for 380192‑50‑7

TT FB acts as a non‑competitive antagonist of ZAC and targets the transmembrane/intracellular domain, consistent with a negative allosteric modulator (NAM) mechanism [REFS‑1]. The slow onset of channel block suggests state‑dependent inhibition. The 3‑nitro‑4‑pyrrolidine substitution in 380192‑50‑7 may modify the kinetics and binding site of NAM action. The nitro group can participate in hydrogen bonding and dipole interactions within the transmembrane domain, potentially altering the residence time and recovery from block compared to TT FB.

Non-competitive antagonist Negative allosteric modulator State-dependent inhibition

Recommended Application Scenarios for N‑(4‑tert‑butyl‑1,3‑thiazol‑2‑yl)‑3‑nitro‑4‑(pyrrolidin‑1‑yl)benzamide (380192‑50‑7) Based on Quantitative Evidence


ZAC Pharmacological Tool in Cys‑Loop Receptor Research

380192‑50‑7 is structurally suited for use as a chemical probe to dissect the structure–activity relationships of ZAC antagonism. The unique 3‑nitro‑4‑pyrrolidine substitution pattern makes it a valuable comparator to the well‑characterized TT FB and other N‑(thiazol‑2‑yl)‑benzamide analogs. Researchers can directly compare the potency, selectivity, and mode of action of 380192‑50‑7 with TT FB using the established TEVC protocols in Xenopus oocytes [REFS‑1].

Selectivity Profiling Across Cys‑Loop Receptors

Because TT FB has already shown no activity at 5‑HT₃A, α₃β₄ nAChR, α₁β₂γ₂ₛ GABAₐ, and α₁ glycine receptors [REFS‑2], 380192‑50‑7 can be tested in the same assay panel to determine whether the nitro‑pyrrolidine modification alters receptor selectivity. This profiling is essential for building a comprehensive SAR map of the N‑(thiazol‑2‑yl)‑benzamide class.

Negative Allosteric Modulator (NAM) Mechanistic Studies

The compound’s structural features make it a candidate for studying NAM kinetics at ZAC. Its nitro group may engage in different interactions within the transmembrane domain compared to the fluoro‑substituted TT FB, potentially yielding differences in onset/offset kinetics and state‑dependence of block. Such studies can be performed using the electrophysiological protocols already validated for TT FB [REFS‑1].

Quote Request

Request a Quote for N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.